Fluorine Atom Count and Molecular Weight: Distinguishing Tetrafluoroethoxy from Trifluoromethoxy and Unsubstituted Scaffolds
3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone contains four fluorine atoms in its side chain, whereas the closest analogous commercial fluorinated propiophenone, 3′-(trifluoromethoxy)propiophenone (CAS 574731-00-3), contains only three fluorine atoms [1]. This difference in fluorination density is reflected in the respective molecular weights: 250.19 g/mol for the tetrafluoroethoxy derivative versus 218.17 g/mol for the trifluoromethoxy analog, a quantifiable 32.02 Da increase [1].
| Evidence Dimension | Fluorine atom count per molecule and molecular weight |
|---|---|
| Target Compound Data | 4 fluorine atoms; MW = 250.19 g/mol |
| Comparator Or Baseline | 3′-(Trifluoromethoxy)propiophenone (CAS 574731-00-3): 3 fluorine atoms; MW = 218.17 g/mol [1] |
| Quantified Difference | +1 fluorine atom (+33% increase); +32.02 g/mol molecular weight |
| Conditions | Calculated based on molecular formula: C₁₁H₁₀F₄O₂ (target) vs. C₁₀H₉F₃O₂ (comparator) |
Why This Matters
The additional fluorine atom and corresponding molecular weight increase alter both the steric bulk and electronic character of the 3′-substituent, directly influencing binding pocket interactions and metabolic stability in medicinal chemistry campaigns where incremental SAR optimization is critical.
- [1] ChemSrc. 1-[3-(Trifluoromethoxy)phenyl]-1-propanone (CAS 574731-00-3) Physicochemical Properties. View Source
